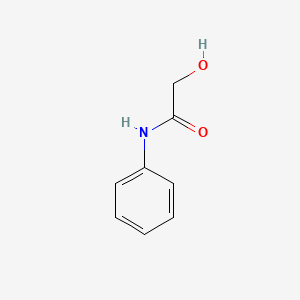

2-Acetamidophenol

描述

This compound has been reported in Huperzia serrata and Streptomyces xanthophaeus with data available.

Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVGKWPZRIDURE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022082 |

Source

|

| Record name | 2-Hydroxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-80-2, 4746-61-6, 57047-65-1 |

Source

|

| Record name | 2-Acetamidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-hydroxy-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-HYDROXYACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Acetamidophenol synthesis from 2-aminophenol

An In-depth Technical Guide to the Synthesis of 2-Acetamidophenol (B195528) from 2-Aminophenol (B121084)

Introduction

This compound, also known as N-(2-hydroxyphenyl)acetamide, is a crucial chemical intermediate in the pharmaceutical and fine chemical industries. It serves as a precursor for the synthesis of various compounds, including antimalarial drugs.[1] The synthesis of this compound is achieved through the chemoselective N-acetylation of 2-aminophenol. This process requires careful control to prevent the undesired O-acetylation of the phenolic hydroxyl group. This guide details established and modern methodologies for this synthesis, providing quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Synthetic Methodologies

The primary method for synthesizing this compound is the acetylation of the amino group of 2-aminophenol. This can be accomplished through classical chemical methods or more modern, selective enzymatic approaches.

Method 1: Classical Acetylation with Acetic Anhydride (B1165640)

This is the most common and straightforward method, utilizing acetic anhydride as the acetylating agent. The reaction proceeds via nucleophilic acyl substitution, where the more nucleophilic amino group of 2-aminophenol attacks one of the carbonyl carbons of acetic anhydride. While protocols for the synthesis of its isomer, p-acetamidophenol (Paracetamol), are widespread, the principles are directly applicable.[2][3][4] The reaction is typically performed in an aqueous medium or an appropriate solvent, with careful temperature control to favor N-acetylation.

Method 2: Enzymatic Acetylation using Immobilized Lipase (B570770)

A greener and highly selective alternative involves the use of enzymes as catalysts.[5] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), have been shown to effectively catalyze the N-acetylation of 2-aminophenol with high chemoselectivity.[1][6] This method often employs milder reaction conditions and can utilize various acyl donors. Vinyl acetate (B1210297) is particularly effective as it leads to an irreversible reaction, driving the equilibrium towards the product.[6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 2-aminophenol and acetic anhydride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a leaving group and forming the stable amide bond.[7]

Quantitative Data Summary

The efficiency of the enzymatic synthesis of this compound is influenced by several factors, including the choice of acyl donor, solvent, and reaction temperature. The following tables summarize the quantitative data from studies using Novozym 435 lipase.[1]

Table 1: Effect of Acyl Donor on Reaction Conversion

| Acyl Donor | Conversion (%) |

|---|---|

| Vinyl Acetate | ~65 |

| Vinyl Butyrate | ~40 |

| Ethyl Acetate | ~15 |

| Acetic Anhydride | ~5 |

Reaction Conditions: 2-aminophenol (1.0 mmol), acyl donor (3.0 mmol), Novozym 435 (0.003 g/mL), THF solvent, 50 °C, 10 h.[1]

Table 2: Effect of Solvent on Reaction Conversion

| Solvent | Conversion (%) |

|---|---|

| tert-Butanol (B103910) | 84 |

| Tetrahydrofuran (B95107) (THF) | 52 |

| 1,4-Dioxane | 40 |

| Dimethylformamide (DMF) | 3.7 |

Reaction Conditions: 2-aminophenol (1.0 mmol), vinyl acetate (3.0 mmol), Novozym 435, 50 °C, 10 h. Note: While tert-butanol gave the highest conversion, it led to a decrease in selectivity. THF was chosen for further studies.[1]

Table 3: Effect of Temperature on Reaction Conversion

| Temperature (°C) | Conversion (%) |

|---|---|

| 30 | 36.5 |

| 40 | ~55 |

| 50 | ~68 |

| 60 | 74.6 |

Reaction Conditions: 2-aminophenol (1.0 mmol), vinyl acetate (5.0 mmol), Novozym 435 (0.0075 g/mL), THF solvent, 10 h.[1]

Experimental Protocols

Protocol 1: Synthesis via Acetic Anhydride

This protocol is adapted from standard procedures for the acetylation of aminophenols.[3][4]

-

Dissolution : In a 125-mL Erlenmeyer flask, suspend 2.1 g of 2-aminophenol in 35 mL of water.

-

Acidification : If necessary for dissolution, add concentrated hydrochloric acid dropwise while swirling until the 2-aminophenol dissolves completely by forming its hydrochloride salt.[4]

-

Buffering : Prepare a buffer solution by dissolving 2.5 g of sodium acetate in 7.5 mL of water. Add this to the 2-aminophenol solution. This neutralizes the hydrochloride salt, regenerating the free amine for reaction.[4]

-

Acetylation : Immediately add 2.0 mL of acetic anhydride to the solution while swirling vigorously. Heat the reaction mixture in a water bath at approximately 60-80°C for 10-15 minutes to ensure the reaction goes to completion.[3]

-

Crystallization : Cool the reaction mixture in an ice-water bath to induce crystallization of the crude this compound. Stirring with a glass rod can help initiate crystal formation.[3]

-

Isolation : Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove soluble impurities.[2]

-

Purification : Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot water, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.[2][8]

-

Drying : Collect the purified crystals by vacuum filtration and allow them to air dry completely.

Protocol 2: Enzymatic Synthesis using Novozym 435

This protocol is based on the optimized conditions reported in the literature.[1]

-

Reaction Setup : In a 30 cm³ glass reactor, combine 1.0 mmol of 2-aminophenol, 5.0 mmol of vinyl acetate, and 60 mg of Novozym 435.

-

Solvent Addition : Add tetrahydrofuran (THF) as the solvent to a total volume of 15 cm³.

-

Reaction Conditions : Maintain the reaction mixture at 60 °C using a thermostatic bath and stir at 200-250 rpm for 10 hours.

-

Monitoring (Optional) : The reaction progress can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).[1]

-

Catalyst Removal : After the reaction is complete, remove the immobilized enzyme (Novozym 435) by simple filtration. The catalyst can often be washed and reused.

-

Solvent Evaporation : Remove the solvent (THF) from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol-water mixture).

General Experimental Workflow

The overall process for the synthesis and purification of this compound follows a logical sequence of steps, from the initial reaction to the final analysis of the pure product.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamidophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidophenol (B195528), also known as N-(2-hydroxyphenyl)acetamide or o-hydroxyacetanilide, is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol (4-acetamidophenol).[1][2] It is recognized as a member of the phenols and a member of the acetamides.[1][2] While not as commercially prominent as its para-isomer, this compound is of significant interest to researchers. It is considered an impurity of Acetaminophen and is used as a raw material in the manufacturing of various industrial organic chemicals.[1] Furthermore, studies have indicated that this compound possesses anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties, making it a compound of interest in drug discovery and development.[2] It has also been identified as an apoptosis inducer and an antineoplastic agent.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering detailed data, experimental protocols, and visual workflows to support research and development activities.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White, off-white to beige or light brown powder/crystalline solid. | [1][3] |

| Melting Point | 205-210 °C | [1][4] |

| 207-210 °C | [5] | |

| 209 °C | [3] | |

| Boiling Point | 343.1 °C at 760 mmHg | [5] |

| 273.17 °C (rough estimate) | [1][3] | |

| Density | 1.249 g/cm³ | [5] |

| 1.2023 g/cm³ (rough estimate) | [1][3] | |

| Refractive Index | 1.618 | [5] |

| 1.5810 (estimate) | [1] | |

| Flash Point | 161.3 °C | [3][5] |

| Vapor Pressure | 3.64E-05 mmHg at 25°C | [3] |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 614-80-2 | [4][5] |

| Molecular Formula | C₈H₉NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | [2][4] |

| IUPAC Name | N-(2-hydroxyphenyl)acetamide | [2] |

| Synonyms | 2'-Hydroxyacetanilide, N-(2-Hydroxyphenyl)acetamide, o-Hydroxyacetanilide, Orthocetamol | [3][4][6] |

| InChI Key | ADVGKWPZRIDURE-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(=O)Nc1ccccc1O | [2][4] |

| pKa | 9.35 ± 0.35 (Predicted) | [1][7] |

| LogP | 1.42360 | [5] |

Table 3: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble in cold water, soluble in hot water. | [1][3][8] |

| Ethanol | Soluble | [1][3][8] |

| Methanol | Slightly soluble | [3][9] |

| DMSO | ≥28.5 mg/mL | |

| Alkaline Solutions | Soluble | [9] |

| Acetone (B3395972) | Soluble | |

| Ethyl Acetate | Soluble | [8] |

| Ethylene Dichloride | Soluble | [8] |

| Dimethylformamide | Soluble | [8] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample, while a broad and depressed melting range indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: If the approximate melting point is known, heat the apparatus rapidly to about 15-20°C below this temperature. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Solubility Determination

Solubility tests are fundamental for understanding a compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rod

-

Graduated pipettes or cylinders

-

Balance

Procedure:

-

Sample Preparation: Weigh a specific amount of this compound (e.g., 25 mg) and place it into a small test tube.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) to the test tube in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.

-

Observation: Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent at the tested concentration.

-

Incremental Addition: If the solid does not dissolve, continue adding small, measured volumes of the solvent, mixing thoroughly after each addition, until the solid dissolves or a practical volume limit is reached.

-

Quantification: The solubility can be expressed qualitatively (soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL) by recording the total volume of solvent required to dissolve the initial mass of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like this compound, the Thin Solid Film or KBr pellet method is commonly used.

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or KBr pellet press kit

-

Spatula

-

Agate mortar and pestle

-

Volatile solvent (e.g., acetone or methylene (B1212753) chloride)

Procedure (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (a few mg) of this compound in a few drops of a volatile solvent like acetone in a small vial.

-

Film Casting: Place a drop of this solution onto the surface of a clean, dry salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

-

Analysis: Run the analysis to obtain the infrared spectrum, which shows absorbance peaks corresponding to the vibrational frequencies of the functional groups in this compound.

Visualization of Synthesis and Purification Workflow

The synthesis of this compound typically involves the acetylation of 2-aminophenol. The subsequent purification by recrystallization is a critical step to obtain a pure product. The following diagram illustrates this common experimental workflow.

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data Summary

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) ring, the amide proton (N-H), and the methyl protons of the acetyl group. A spectrum is available in DMSO-d6 at 400 MHz.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups. Key expected peaks for this compound include:

-

A broad peak for the O-H stretch of the phenolic group.

-

A peak for the N-H stretch of the amide.

-

A strong peak for the C=O (amide I) stretch.

-

Peaks corresponding to C-N stretching and N-H bending (amide II).

-

Peaks for aromatic C-H and C=C stretching. IR spectra are available for samples prepared as KBr discs or nujol mulls.[5]

-

-

Mass Spectrometry: Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at an m/z ratio corresponding to its molecular weight (151.16 g/mol ). Electron ionization mass spectra are available for this compound.[5][10]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

-

Hazards: It is harmful if swallowed and causes skin and eye irritation.[11][12][13]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4][11] In case of dust formation, use an approved respirator.

-

Handling: Avoid breathing dust, vapor, mist, or gas.[11] Avoid contact with skin and eyes.[11] Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly closed container.[11] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][3]

-

First Aid:

-

Eyes: Flush with plenty of water for at least 15 minutes and seek medical attention.[11]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

-

Ingestion: Wash out mouth with water and get medical aid.[11]

-

Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration.[11]

-

This guide provides a foundational understanding of the physicochemical properties of this compound. For further in-depth analysis or specific applications, consulting the primary literature and safety data sheets is strongly recommended.

References

- 1. youtube.com [youtube.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. westlab.com [westlab.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Preparation of acetanilide [cs.gordon.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

Spectroscopic Analysis of 2-Acetamidophenol: A Technical Guide

An In-depth Examination of the NMR, IR, and Mass Spectrometry Data for a Key Pharmaceutical Intermediate

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetamidophenol (also known as o-acetamidophenol), a significant isomer of the widely used analgesic, paracetamol. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes tabulated spectral data and detailed experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.35 | Singlet (broad) | 1H | Phenolic -OH |

| ~9.25 | Singlet | 1H | Amide N-H |

| ~7.95 | Doublet of doublets | 1H | Aromatic C-H |

| ~6.95 | Triplet of doublets | 1H | Aromatic C-H |

| ~6.85 | Doublet of doublets | 1H | Aromatic C-H |

| ~6.75 | Triplet of doublets | 1H | Aromatic C-H |

| ~2.10 | Singlet | 3H | Methyl (-CH₃) |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | Carbonyl (C=O) |

| ~147.5 | Aromatic C-O |

| ~126.5 | Aromatic C-N |

| ~123.0 | Aromatic C-H |

| ~121.0 | Aromatic C-H |

| ~118.5 | Aromatic C-H |

| ~115.0 | Aromatic C-H |

| ~24.0 | Methyl (-CH₃) |

Note: The spectrum is typically broadband proton-decoupled.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The solid sample is often prepared as a potassium bromide (KBr) pellet.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3400 | Strong, Broad | O-H | Stretching |

| ~3100 | Medium | N-H | Stretching |

| ~1660 | Strong | C=O (Amide I) | Stretching |

| ~1580 | Medium | N-H | Bending (Amide II) |

| ~1520 | Medium | C=C | Aromatic Ring Stretching |

| ~1270 | Strong | C-O | Phenolic Stretching |

| ~750 | Strong | C-H | Aromatic Out-of-Plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for analyzing small organic molecules.

Table 4: Key Mass Spectrometry Data (m/z) for this compound

| m/z | Relative Intensity | Assignment |

| 151 | High | Molecular Ion [M]⁺ |

| 109 | Very High | [M - CH₂=C=O]⁺ (loss of ketene) |

| 80 | Medium | [C₆H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample into the NMR magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

-

Data Acquisition :

-

Inject 1 µL of the sample solution into the GC-MS instrument.

-

The gas chromatograph separates the sample components based on their volatility and interaction with the capillary column (e.g., a non-polar DB-5 column). A typical temperature program might start at 100 °C, ramp up to 250 °C, and then hold for a few minutes.

-

The eluting compounds enter the mass spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

-

The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Mechanism of Action of 2-Acetamidophenol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidophenol (B195528) (N-acetyl-o-aminophenol), a positional isomer of the widely used analgesic and antipyretic drug acetaminophen (B1664979) (4-acetamidophenol), is emerging as a compound of significant interest due to its distinct pharmacological profile. Unlike its para-isomer, this compound exhibits a broader range of biological activities, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties. Recent research has also elucidated its role in mitigating atherosclerosis through the modulation of ferroptosis and glutathione (B108866) metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the involved biological pathways.

Core Pharmacological Activities and Quantitative Data

This compound has demonstrated efficacy in several key therapeutic areas. The following tables summarize the available quantitative data for its primary biological effects.

Table 1: Anti-Atherosclerotic and Lipid-Lowering Effects of this compound in a Zebrafish Hyperlipidemia Model [1]

| Parameter | Concentration | Result | IC₅₀ |

| Total Cholesterol (TC) Inhibition | 80 µM | Significant reduction | 30 µM[1] |

| Triglyceride (TG) Inhibition | 80 µM | Significant reduction | 40 µM[1] |

| LDL-C Reduction | 80 µM | Significant reduction | Not Reported |

| HDL-C Increase | 80 µM | Significant increase | Not Reported |

| Macrophage Aggregation | 80 µM | 46% decrease in density | Not Reported |

Table 2: Anti-Platelet Aggregation Activity of this compound

| Aggregating Agent | This compound Concentration | Percent Inhibition | Comparison |

| Arachidonic Acid | 1 µM | 93.8 ± 2.9% | More potent than aspirin (B1665792) |

| Adenosine 5'-diphosphate (ADP) | 50 µM | 52 ± 1.4% | More potent and effective than aspirin |

Table 3: Anti-Arthritic Effects of this compound in a Collagen-Induced Arthritis (CIA) Rat Model

| Parameter | Dosage | Result |

| Paw Edema Volume | 5 mg/kg and 10 mg/kg | Significant retardation of increase |

| Arthritic Score | 5 mg/kg and 10 mg/kg | Significant reduction |

| Body Weight Reduction | 5 mg/kg and 10 mg/kg | Significantly retarded |

Key Mechanisms of Action and Signaling Pathways

The biological activities of this compound are underpinned by its influence on several critical cellular pathways.

Attenuation of Ferroptosis and Regulation of Glutathione Metabolism

A primary mechanism underlying the anti-atherosclerotic effects of this compound is its ability to inhibit ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. This compound has been shown to:

-

Upregulate Glutathione Synthesis: It increases the expression of key genes involved in glutathione (GSH) synthesis, such as glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), and glutathione synthetase (GSS)[1].

-

Enhance GPX4 Activity: It boosts the activity of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides and is a central regulator of ferroptosis[1][2].

-

Regulate Iron Homeostasis: It upregulates the expression of genes involved in iron transport and storage, such as ferroportin-1 (FPN1) and ferritin heavy chain (FTH), thereby reducing the intracellular accumulation of ferrous ions (Fe²⁺) that can catalyze the formation of reactive oxygen species (ROS)[1].

-

Reduce Oxidative Stress: By enhancing the glutathione system and regulating iron, this compound effectively reduces intracellular ROS levels and lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) content[2].

Anti-Inflammatory and Anti-Arthritic Mechanisms

The anti-inflammatory properties of this compound contribute to its efficacy in arthritis models. The proposed mechanisms include:

-

Reduction of Pro-Inflammatory Cytokines: In adjuvant-induced arthritic rats, this compound significantly reduces the serum levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).

-

Modulation of Oxidative Stress: The anti-inflammatory activity is also linked to its ability to modulate oxidative stress markers.

-

Inhibition of NF-κB Pathway (Hypothesized): While direct evidence is still emerging, the reduction in pro-inflammatory cytokines suggests a potential inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This is a plausible mechanism given that acetaminophen has been shown to inhibit NF-κB activation[3][4].

Anti-Platelet Aggregation Mechanism

This compound demonstrates potent anti-platelet activity, particularly against arachidonic acid-induced aggregation. This suggests that its mechanism is likely linked to the cyclooxygenase (COX) pathway and the subsequent production of thromboxane (B8750289) A2, a potent platelet aggregator. While direct IC₅₀ values for COX-1 and COX-2 inhibition by this compound are not yet widely reported, its superior potency compared to aspirin in this context points towards a significant interaction with this pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Collagen-Induced Arthritis (CIA) in Rats

This model is used to evaluate the anti-arthritic potential of this compound.

-

Animal Model: Female Lewis or Wistar rats (7-8 weeks old) are commonly used due to their susceptibility to CIA[5][6].

-

Induction of Arthritis:

-

Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2-4 mg/mL.

-

An emulsion is prepared by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA)[6][7].

-

Rats are immunized with an intradermal injection of 0.1-0.2 mL of the emulsion at the base of the tail[5][7].

-

A booster injection is typically given 7 days after the primary immunization[7].

-

-

Treatment: this compound (e.g., 5 and 10 mg/kg) or a vehicle control is administered orally or intraperitoneally daily, starting from the day of the first immunization or at the onset of clinical signs.

-

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is scored visually for each paw based on the degree of erythema and edema, typically on a scale of 0-4. The maximum score per animal is 16[7].

-

Paw Volume Measurement: Paw swelling is quantified using a plethysmometer or digital calipers[6].

-

Body Weight: Monitored regularly as a general indicator of health.

-

Biochemical Markers: At the end of the study, blood is collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β) by ELISA and oxidative stress markers.

-

Histopathology: Joints are collected, fixed, decalcified, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.

-

In Vitro Human Platelet Aggregation Assay

This assay is used to determine the direct effect of this compound on platelet function.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Whole human blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate (B86180) or heparin)[8][9].

-

The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) at room temperature to separate the PRP (supernatant)[9].

-

Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 15 minutes)[8].

-

-

Aggregation Assay (Light Transmission Aggregometry):

-

A platelet aggregometer is used, which measures the change in light transmission through a platelet suspension as aggregation occurs.

-

PRP is placed in a cuvette with a stir bar and incubated at 37°C. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

-

A solution of this compound at various concentrations or a vehicle control is added to the PRP and incubated for a short period.

-

A platelet agonist, such as arachidonic acid (e.g., 0.5-1.0 mM) or ADP (e.g., 5-10 µM), is added to initiate aggregation[8].

-

The change in light transmission is recorded over time (typically 5-10 minutes) to generate an aggregation curve.

-

-

Data Analysis: The percentage of maximum aggregation and the slope of the aggregation curve are calculated. The IC₅₀ value can be determined by testing a range of this compound concentrations.

Macrophage Foam Cell Formation Assay

This assay assesses the ability of this compound to inhibit a key process in atherosclerosis.

-

Cell Culture: RAW264.7 murine macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Foam Cell Formation:

-

Cells are seeded in culture plates or on coverslips.

-

The cells are then incubated with oxidized low-density lipoprotein (ox-LDL) (e.g., 50-75 µg/mL) for 24-48 hours to induce lipid uptake and foam cell formation[2].

-

-

Treatment: this compound at various non-cytotoxic concentrations is co-incubated with the ox-LDL.

-

Assessment of Lipid Accumulation:

-

Oil Red O Staining: Cells are fixed (e.g., with 4% paraformaldehyde) and stained with Oil Red O, which stains neutral lipids (triglycerides and cholesterol esters) red. The extent of staining is observed by microscopy and can be quantified by extracting the dye and measuring its absorbance.

-

Fluorescent-Labeled ox-LDL Uptake: ox-LDL labeled with a fluorescent dye (e.g., DiI-oxLDL) is used. The uptake of the labeled ox-LDL by macrophages is quantified using fluorescence microscopy or flow cytometry.

-

-

Biochemical Analysis: Intracellular levels of total cholesterol, free cholesterol, cholesterol esters, and triglycerides are measured using commercially available kits.

Comparative Toxicology and Metabolism (Preliminary)

While extensive comparative toxicology data is still needed, initial findings suggest that this compound may have a different safety profile than its isomer, acetaminophen. The metabolism of this compound is not as well-characterized as that of acetaminophen. It is hypothesized that the position of the hydroxyl group in this compound may lead to different metabolic pathways, potentially avoiding the formation of the toxic N-acetyl-p-benzoquinone imine (NAPQI) metabolite that is responsible for the hepatotoxicity of acetaminophen. Further research into the metabolism of this compound in human liver microsomes and in vivo is warranted.

Conclusion and Future Directions

This compound is a promising pharmacological agent with a multi-faceted mechanism of action that distinguishes it from its well-known isomer, acetaminophen. Its ability to modulate ferroptosis, reduce inflammation, and inhibit platelet aggregation suggests its potential therapeutic application in a range of diseases, from atherosclerosis to arthritis.

Future research should focus on:

-

Elucidating the direct molecular targets of this compound to better understand the initiation of its signaling cascades.

-

Conducting comprehensive studies to determine the IC₅₀ values for COX-1 and COX-2 inhibition to clarify its anti-inflammatory and anti-platelet mechanisms.

-

Performing detailed pharmacokinetic and metabolic studies in preclinical models and humans.

-

Undertaking thorough comparative toxicology studies against acetaminophen to establish its safety profile.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided data, protocols, and pathway diagrams offer a framework for further investigation into this intriguing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. chondrex.com [chondrex.com]

- 6. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of 2-Acetamidophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathway of 2-Acetamidophenol (2-AAP). Due to a notable lack of direct research on the specific metabolic fate of 2-AAP, this document outlines a putative pathway based on the well-characterized metabolism of its structural isomer, N-acetyl-p-aminophenol (acetaminophen or paracetamol). The guide details the anticipated Phase I and Phase II metabolic reactions, the enzymes likely involved, and the potential for the formation of reactive metabolites. Methodologies for the experimental investigation of these pathways are also presented. This document aims to serve as a foundational resource for researchers and professionals in drug development by bridging the current knowledge gap and providing a scientifically grounded, hypothetical framework for the biotransformation of this compound.

Introduction

This compound (2-AAP), also known as N-(2-hydroxyphenyl)acetamide, is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol.[1] While paracetamol's metabolism is extensively documented, specific data on the in vivo biotransformation of this compound is sparse in publicly available scientific literature. However, understanding the metabolic pathway of 2-AAP is crucial for assessing its pharmacokinetic profile, efficacy, and potential toxicity.

This guide proposes a hypothetical metabolic pathway for this compound by drawing parallels with the known metabolic fate of paracetamol. Xenobiotic metabolism typically proceeds through two phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where endogenous molecules conjugate with the drug or its metabolites to facilitate excretion.[2] It is highly probable that 2-AAP undergoes a similar sequence of biotransformation.

Proposed Metabolic Pathway of this compound

The proposed metabolic pathway for this compound involves three primary routes analogous to paracetamol metabolism: glucuronidation, sulfation, and oxidation.

Phase II Metabolism: Glucuronidation and Sulfation

The principal routes of metabolism for phenolic compounds like 2-AAP are expected to be Phase II conjugation reactions, specifically glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[3][4] These processes increase the water solubility of the compound, facilitating its renal excretion. For paracetamol, glucuronidation accounts for the majority of its metabolism, followed by sulfation.[5][6]

-

Glucuronidation: UGT enzymes, primarily located in the liver, are anticipated to conjugate glucuronic acid to the phenolic hydroxyl group of 2-AAP, forming 2-acetamidophenyl glucuronide.

-

Sulfation: SULT enzymes, also abundant in the liver, would likely catalyze the transfer of a sulfo group to the hydroxyl moiety of 2-AAP, resulting in the formation of 2-acetamidophenyl sulfate.

Phase I Metabolism: Oxidation

A minor but critically important metabolic pathway for paracetamol involves oxidation by the cytochrome P450 (CYP) enzyme system, predominantly by the CYP2E1 and CYP3A4 isoforms.[7][8][9] This reaction produces a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[4][5] By analogy, this compound could also be a substrate for CYP enzymes, leading to the formation of a reactive quinone imine species.

This putative reactive metabolite would then be detoxified by conjugation with glutathione (B108866) (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs).[4] The resulting glutathione conjugate can be further metabolized to cysteine and mercapturic acid derivatives before being excreted in the urine.[6] Depletion of hepatic GSH stores due to excessive formation of the reactive metabolite can lead to cellular damage and toxicity.

Below is a diagram illustrating the proposed metabolic pathway of this compound.

References

- 1. This compound | C8H9NO2 | CID 11972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfation and glucuronidation of acetaminophen by cultured hepatocytes reproducing in vivo sex-differences in conjugation on Matrigel and type 1 collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paracetamol - Wikipedia [en.wikipedia.org]

- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetaminophen bioactivation by human cytochrome P450 enzymes and animal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Counterpart: A Technical Guide to 2-Acetamidophenol as an Acetaminophen Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaminophen (B1664979) (paracetamol) is one of the most widely used over-the-counter analgesic and antipyretic medications globally. Its synthesis, while well-established, can lead to the formation of various impurities that may impact the final drug product's safety and efficacy. Among these is 2-acetamidophenol (B195528) (N-(2-hydroxyphenyl)acetamide), a positional isomer of acetaminophen and a designated impurity in major pharmacopeias, where it is referred to as Acetaminophen Related Compound C (USP) and Paracetamol Impurity A (EP).[1][2] This technical guide provides a comprehensive overview of the formation, toxicological significance, and analytical control of this compound.

Chemical and Physical Properties

This compound shares the same molecular formula and weight as acetaminophen but differs in the position of the hydroxyl group on the phenyl ring. This structural difference influences its physical and chemical properties.

| Property | This compound | Acetaminophen (4-Acetamidophenol) |

| Synonyms | N-(2-Hydroxyphenyl)acetamide, 2'-Hydroxyacetanilide, o-Acetamidophenol | N-(4-Hydroxyphenyl)acetamide, 4'-Hydroxyacetanilide, p-Acetamidophenol, Paracetamol |

| CAS Number | 614-80-2 | 103-90-2 |

| Molecular Formula | C₈H₉NO₂[2] | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [2] | 151.16 g/mol |

| Melting Point | 205-210 °C[3] | 168-172 °C |

| Appearance | Beige to dark brown solid[4] | White crystalline powder |

Formation During Acetaminophen Synthesis

The primary route for acetaminophen synthesis involves the acetylation of 4-aminophenol (B1666318) using acetic anhydride.[5] However, the starting material, aminophenol, exists as ortho-, meta-, and para-isomers. The presence of 2-aminophenol (B121084) as a starting material or an impurity in 4-aminophenol can lead to the formation of this compound during the acylation step.

The selectivity of the acylation reaction is a key factor. The amino group (-NH₂) is generally more nucleophilic than the hydroxyl group (-OH) in aminophenols, leading to preferential N-acylation over O-acylation under neutral or mildly acidic conditions.[6][7] The formation of the ortho-isomer (this compound) versus the desired para-isomer (acetaminophen) is influenced by the purity of the starting 4-aminophenol and the reaction conditions. Steric hindrance at the ortho position can make the acylation of 2-aminophenol less favorable than that of 4-aminophenol, but it still occurs if 2-aminophenol is present.[8][9]

Formation pathway of this compound as a side product in acetaminophen synthesis.

Toxicological Profile

While acetaminophen is considered safe at therapeutic doses, its overdose is a leading cause of acute liver failure due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[10] The toxicological profile of this compound is less characterized but warrants careful consideration.

Acute Toxicity

Studies in animal models provide insights into the acute toxicity of this compound.

| Substance | Test Animal | Route of Administration | LD₅₀ (mg/kg) | Reference |

| This compound | Rat | Oral | >500 to <2,000 | [11] |

| Acetaminophen | Rat | Oral | ~1,900 - 2,402 | [12][13] |

The available data suggests that the acute oral toxicity of this compound in rats is in a similar range to or potentially slightly higher than that of acetaminophen.[11][12][13] It is classified as harmful if swallowed and can cause skin and eye irritation.[12][14]

Genotoxicity and Carcinogenicity

Metabolic Fate and Signaling Pathways

Recent research has shed light on the intriguing biological activities of this compound, distinguishing it from its para-isomer. A 2024 study demonstrated that this compound can suppress the progression of atherosclerosis by mitigating hyperlipidemia and attenuating the ferroptosis pathway.[17] This effect is mediated through the upregulation of genes related to glutathione (B108866) synthesis and transport, as well as those involved in iron ion storage and transportation.[17]

The metabolism of this compound is expected to follow similar Phase I (oxidation) and Phase II (conjugation) pathways as acetaminophen, involving cytochrome P450 enzymes and subsequent glucuronidation or sulfation.[18][19][20] However, the specific enzymes involved and the potential for the formation of reactive metabolites analogous to NAPQI have not been fully elucidated.

Signaling pathways affected by this compound.

Analytical Methods for Detection and Quantification

The control of this compound in acetaminophen drug substances and products is mandated by pharmacopeias. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

Pharmacopeial Limits

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for impurities in acetaminophen. For Acetaminophen Related Compound C (this compound), the USP specifies a limit of not more than 0.1%.[21] The European Pharmacopoeia also lists "Paracetamol Impurity A" and sets limits for this and other impurities.[22]

| Pharmacopeia | Impurity Name | Limit |

| USP | Acetaminophen Related Compound C | ≤ 0.1% |

| EP | Paracetamol Impurity A | (Part of total impurities limit) |

Experimental Protocol: HPLC-UV Method

The following is a representative HPLC method for the simultaneous determination of acetaminophen and its impurities, including this compound.

1. Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Solutions:

-

Mobile Phase A: Phosphate buffer

-

Mobile Phase B: Methanol

-

Diluent: Methanol and water mixture

-

Standard Solution: A solution containing known concentrations of acetaminophen and this compound reference standards.

-

Sample Solution: A solution of the acetaminophen drug substance or product dissolved in the diluent.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.

4. Procedure:

-

Prepare the mobile phases, diluent, standard, and sample solutions.

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the standard solution to verify system suitability parameters such as resolution, tailing factor, and repeatability.

-

Inject the sample solution.

-

Identify and quantify this compound in the sample by comparing its retention time and peak area to that of the reference standard.

References

- 1. Paracetamol EP Impurity A (this compound) | CAS Number 614-80-2 [klivon.com]

- 2. Acetaminophen Impurity A - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 3. 2-アセトアミドフェノール United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmapure.co.uk [pharmapure.co.uk]

- 5. Update on the review of the CEP application regarding an impurity in the active substance paracetamol - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 11. assets.greenbook.net [assets.greenbook.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. TOXICITIES OF SUBSTANCES in orde [murov.info]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. Acetamide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Acetaminophen [doi.usp.org]

- 18. fiveable.me [fiveable.me]

- 19. METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. uspnf.com [uspnf.com]

- 22. drugfuture.com [drugfuture.com]

The Enigmatic Presence of 2-Acetamidophenol in the Natural World: A Technical Guide for Researchers

An In-depth Examination of the Occurrence, Quantification, and Biosynthesis of 2-Acetamidophenol (B195528) in Plant and Microbial Species.

Introduction

This compound (2-AAP), a positional isomer of the widely known analgesic acetaminophen (B1664979) (paracetamol), is a molecule of growing interest due to its diverse biological activities, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties. While its synthetic production is well-established, its natural occurrence in plants and microbes has been a subject of scientific curiosity. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound, intended for researchers, scientists, and drug development professionals. This document summarizes quantitative data, details relevant experimental protocols, and visualizes putative biosynthetic pathways to facilitate a deeper understanding and spur further investigation into this intriguing natural product.

Natural Occurrence of this compound

This compound has been identified in a select number of organisms from both the plant and microbial kingdoms. Its presence, while not widespread, points to specific metabolic capabilities within these species.

In Plants

The primary plant species in which this compound has been reported is Huperzia serrata [1]. This plant, a firmoss, is well-known for its production of various alkaloids, most notably huperzine A, which is used in the treatment of Alzheimer's disease. The presence of this compound in Huperzia serrata suggests a diverse secondary metabolism within this species. However, quantitative data on the natural concentration of this compound in this plant is currently not available in the scientific literature.

In Microbes

The microbial world has thus far revealed more instances of this compound production. It has been identified in:

-

Streptomyces xanthophaeus : This species of Gram-positive bacteria, belonging to the actinomycetes, is a known producer of various secondary metabolites. The report of this compound in this bacterium highlights the biosynthetic versatility of the Streptomyces genus[1].

-

Pseudomonas fluorescens 2-79 : This well-characterized biocontrol agent produces this compound as a secondary metabolite. Its production has been found to be correlated with the biosynthesis of phenazine-1-carboxylic acid (PCA), a key antifungal compound produced by this bacterium[1].

-

Engineered Escherichia coli : While not a natural occurrence, a de novo biosynthetic pathway for this compound has been successfully constructed in E. coli. This demonstrates the feasibility of microbial fermentation for its production[2].

Quantitative Data

Quantitative data on the natural levels of this compound are scarce. However, production yields have been reported for laboratory cultures of Pseudomonas fluorescens and engineered E. coli. These data provide a baseline for understanding the potential productivity of this compound in microbial systems.

| Organism/Strain | Condition | Titer/Concentration | Reference |

| Pseudomonas fluorescens 2-79 | Liquid Culture | 0.05 g/L | [1] |

| Engineered Escherichia coli | Shaking-flask culture | 33.54 mg/L | [2] |

| Engineered Escherichia coli | Fed-batch fermentation with 2-aminophenol | 568.57 mg/L | [2] |

| Engineered Escherichia coli | One-pot whole-cell biocatalysis | 1.8 g/L | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, identification, and quantification of this compound from plant and microbial sources, based on established protocols for similar compounds.

Extraction of this compound from Huperzia serrata

This protocol is a generalized method for the extraction of phenolic and alkaloidal compounds from plant material.

-

Sample Preparation : Air-dry the plant material (leaves and stems of Huperzia serrata) and grind it into a fine powder.

-

Extraction :

-

Macerate the powdered plant material in methanol (B129727) (1:10 w/v) for 24 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C.

-

-

Acid-Base Partitioning :

-

Dissolve the crude extract in 5% hydrochloric acid.

-

Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

-

Extract the alkaline solution with chloroform (B151607) or a mixture of chloroform and isopropanol (B130326) (3:1 v/v) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

-

Purification :

-

The resulting crude extract can be further purified using column chromatography on silica (B1680970) gel or preparative thin-layer chromatography (TLC). A solvent system of chloroform:methanol in varying ratios can be used for elution.

-

Isolation of this compound from Pseudomonas fluorescens Culture

This protocol is adapted from the methodology described for the isolation of 2-AAP from P. fluorescens 2-79 culture supernatant[1].

-

Culture Growth :

-

Inoculate Pseudomonas fluorescens 2-79 in a suitable production medium (e.g., a defined minimal medium that stimulates secondary metabolite production).

-

Incubate the culture under optimal conditions for growth and production (e.g., controlled oxygen, pH, and temperature).

-

-

Extraction :

-

Separate the bacterial cells from the culture broth by centrifugation.

-

Extract the cell-free supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure.

-

-

Chromatographic Purification :

-

Flash Chromatography : Subject the crude extract to flash chromatography on a silica gel column. Elute with a gradient of hexane (B92381) and ethyl acetate.

-

Preparative TLC : Further purify the fractions containing this compound using preparative TLC with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

-

-

Identification and Quantification :

-

Spectroscopic Analysis : Confirm the identity of the purified compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).

-

HPLC Quantification : Quantify the concentration of this compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., methanol:water gradient) and UV detection.

-

Biosynthetic Pathways

The natural biosynthetic pathways leading to this compound are not yet fully elucidated. However, based on its chemical structure and co-occurrence with other metabolites, plausible pathways can be proposed.

Proposed Pathway in Pseudomonas fluorescens

In Pseudomonas fluorescens 2-79, the production of this compound is linked to the phenazine (B1670421) biosynthetic pathway. It is hypothesized that a branch-point intermediate in the phenazine pathway, likely derived from the shikimic acid pathway, is diverted towards the synthesis of an aminophenol precursor, which is then acetylated.

Caption: Proposed biosynthetic link of this compound to the phenazine pathway in Pseudomonas.

Engineered de novo Biosynthesis in E. coli

A synthetic pathway for the de novo production of this compound from glucose has been constructed in E. coli. This pathway utilizes enzymes from different organisms to convert a central metabolite, chorismate, into this compound.

Caption: Engineered de novo biosynthetic pathway of this compound in E. coli.

Conclusion and Future Perspectives

The natural occurrence of this compound in both plants and microbes, though not extensively documented, opens up new avenues for research and drug discovery. The identification of this compound in organisms with rich secondary metabolic profiles suggests that further exploration of diverse natural sources could reveal additional producers. The lack of comprehensive quantitative data and fully elucidated biosynthetic pathways highlights significant knowledge gaps that warrant further investigation.

Future research should focus on:

-

Screening of a wider range of plant and microbial species for the presence of this compound.

-

Developing and applying sensitive analytical methods to quantify its natural concentrations.

-

Utilizing genomic and transcriptomic approaches to identify the genes and enzymes involved in its natural biosynthesis.

-

Exploring the ecological role of this compound in the producing organisms.

A deeper understanding of the natural production of this compound will not only provide valuable insights into the metabolic diversity of life but also pave the way for the development of sustainable biotechnological processes for its synthesis.

References

- 1. Isolation, identification, and accumulation of this compound in liquid cultures of the wheat take-all biocontrol agent Pseudomonas fluorescens 2-79 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic rivalry of o-aminophenol-carboxylic acids initiates production of hemi-actinomycins in Streptomyces antibioticus - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-Acetamidophenol CAS 614-80-2 properties and hazards

An In-depth Technical Guide to 2-Acetamidophenol (B195528) (CAS 614-80-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS Registry Number 614-80-2, is an organic compound also known as N-(2-hydroxyphenyl)acetamide or orthocetamol.[1][2] It is a positional isomer of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1] While primarily known as an impurity in acetaminophen (B1664979) synthesis, this compound exhibits its own distinct biological activities, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][3][4] Recent research has highlighted its potential therapeutic effects in atherosclerosis by modulating the ferroptosis and glutathione (B108866) metabolic pathways.[5][6] This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, known biological activities and signaling pathways, and associated hazards.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[3] It is soluble in hot water and various organic solvents but only slightly soluble in cold water.[3][7] It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and acid chlorides.[8][9]

| Property | Value | Reference(s) |

| CAS Number | 614-80-2 | [10] |

| Molecular Formula | C₈H₉NO₂ | [2][10] |

| Molecular Weight | 151.16 g/mol | [1][10] |

| Appearance | White or light brown powder | [3] |

| Melting Point | 205-210 °C | [3][11] |

| Solubility | Soluble in hot water, ethanol (B145695), methanol, DMF, acetone, ethyl acetate (B1210297) | [3][7] |

| InChI Key | ADVGKWPZRIDURE-UHFFFAOYSA-N | [2][11] |

| SMILES | CC(=O)Nc1ccccc1O | [11] |

| Stability | Stable under normal conditions | [9] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectrum Type | Key Peaks / Information | Reference(s) |

| ¹H NMR | Spectra available for review. | [12] |

| ¹³C NMR | Spectra available for review in DMSO-d6. | [13] |

| Mass Spec (GC-MS) | Molecular Ion Peak (m/z): 151. Other major fragments: 109, 91, 94, 80, 63, 53, 43. | [14] |

| FT-IR | Spectra available for review. |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the acetylation of 2-aminophenol (B121084).

Protocol 1: Acetic Anhydride (B1165640) Acetylation

This is a common laboratory-scale synthesis method.[3]

Methodology:

-

Combine 2-aminophenol, glacial acetic acid, and acetic anhydride in a suitable reaction vessel.

-

Heat the mixture gently until all solids dissolve completely.

-

Remove the heat source and allow the mixture to cool.

-

Dilute the cooled reaction mixture with water to precipitate the crude product.

-

Collect the crystals by filtration.

-

Purify the product by recrystallization from hot ethanol (approximately 70-80 °C) to yield pure this compound.[3]

Caption: Workflow for the synthesis of this compound via acetylation.

Protocol 2: Enzymatic Acetylation

A more selective and environmentally friendly "green" chemistry approach utilizes an immobilized lipase (B570770) catalyst.[15]

Methodology:

-

The chemoselective monoacetylation of 2-aminophenol is performed using Novozym 435 (immobilized Candida antarctica lipase B) as the catalyst.

-

Vinyl acetate is used as the acyl donor.[15]

-

The reaction is carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF).

-

Reaction parameters (catalyst loading, mole ratio of reactants, temperature, and agitation speed) are optimized to maximize yield and selectivity.[15]

-

The reaction proceeds via a ternary complex mechanism involving the enzyme, 2-aminophenol, and vinyl acetate.[15]

Biological Activity and Signaling Pathways

While its isomer, paracetamol, is known for its analgesic properties mediated via COX inhibition and metabolites acting on cannabinoid receptors, this compound has demonstrated distinct activities.[16][17]

Anti-Atherosclerotic Effects via Ferroptosis Regulation

Recent studies have shown that this compound can suppress the progression of atherosclerosis.[5] This effect is primarily attributed to its ability to modulate the ferroptosis and glutathione metabolic pathways.[5][6]

Mechanism of Action:

-

Inhibition of Foam Cell Formation: this compound inhibits the phagocytosis of oxidized low-density lipoprotein (ox-LDL) by macrophages, a critical step in the formation of foam cells which contribute to atherosclerotic plaques.[6]

-

Reduction of Oxidative Stress: It reduces the accumulation of intracellular reactive oxygen species (ROS) and ferrous ions (Fe²⁺).[6]

-

Upregulation of Glutathione System: The compound enhances the activity of glutathione peroxidase 4 (GPX4) and upregulates the expression of genes involved in glutathione (GSH) synthesis (e.g., GCLC, GCLM, GSS).[6]

-

Iron Homeostasis: It also increases the expression of iron transport genes like FPN1 and FTH, helping to maintain iron homeostasis and prevent the iron-dependent lipid peroxidation characteristic of ferroptosis.[6]

Caption: 2-AAP pathway inhibiting ferroptosis and foam cell formation.

Context: Paracetamol Toxicity and Glutathione

To understand the importance of the glutathione pathway, it is useful to consider the toxicology of its isomer, paracetamol. In paracetamol overdose, the normal metabolic pathways (glucuronidation and sulfation) become saturated. This shunts metabolism towards the CYP450 pathway, producing a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI is normally detoxified by glutathione. In an overdose, glutathione stores are depleted, allowing NAPQI to accumulate and cause severe liver damage.[18][19] The ability of this compound to upregulate the glutathione system is therefore of significant scientific interest.

Caption: Simplified metabolic pathway of paracetamol overdose toxicity.

Hazards and Toxicology

This compound is classified as a hazardous substance.[7] It is harmful if swallowed and causes irritation to the eyes, skin, and potentially the respiratory system.[1][7][9] There is limited evidence of a carcinogenic effect.[7] Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be used when handling this compound.[7]

| Hazard Type | GHS Classification & Statements | Reference(s) |

| Acute Oral Toxicity | Warning: H302 - Harmful if swallowed | [9] |

| Skin Irritation | Warning: H315 - Causes skin irritation | [1][9] |

| Eye Irritation | Warning: H319 - Causes serious eye irritation | [1][9] |

| Sensitization | May cause sensitization by skin contact | [7] |

| Carcinogenicity | Limited evidence of a carcinogenic effect | [7] |

| Specific Target Organ Toxicity | H335 - May cause respiratory irritation | [1] |

| Toxicology Data | Draize test, rabbit, eye: 500 mg/24H Mild | [8] |

Applications